Evidence 1: Regiochemical Differentiation — 4-Substitution vs. 5-Substitution in Furan-2-Carboxylic Acid Anti-Gluconeogenesis SAR
The target compound CAS 297137-48-5 is a 4-phenoxymethyl-5-methyl-furan-2-carboxylic acid, whereas SL010110 (CAS 380173-90-0) is a 5-phenoxymethyl-furan-2-carboxylic acid derivative. A systematic SAR study by Chen et al. (2023) demonstrated that within the furan-2-carboxylic acid anti-gluconeogenesis series, the position of the aryloxymethyl substituent on the furan ring is a primary determinant of potency: the optimized 5-substituted derivative 10v exhibited improved anti-gluconeogenesis potency over SL010110 and achieved significant blood glucose reduction at 5 mg/kg in ob/ob mice [1]. The 4-substituted scaffold of CAS 297137-48-5 presents the carboxylic acid and aryl ether on the same side of the furan plane, a geometry not represented among the active 5-substituted congeners in that study, making the target compound a structurally distinct SAR probe rather than a direct potency analog [1].
| Evidence Dimension | Furan substitution position and anti-gluconeogenesis SAR context |
|---|---|
| Target Compound Data | 4-(2-methoxyphenoxymethyl)-5-methyl substitution pattern; carboxylic acid at position 2, phenoxymethyl at position 4, methyl at position 5; no reported gluconeogenesis inhibition data for this specific regioisomer |
| Comparator Or Baseline | SL010110 (5-((4-allyl-2-methoxyphenoxy)methyl)furan-2-carboxylic acid): 3 μM → 45.5% inhibition; 10 μM → 67.5% inhibition of gluconeogenesis in primary mouse hepatocytes [2]. 10v (optimized 5-substituted derivative): superior potency to SL010110, 5 mg/kg oral significantly reduced blood glucose in ob/ob mice [1]. |
| Quantified Difference | Not a direct potency comparison. Structural difference: 4- vs. 5-substitution geometry. The 4-substituted scaffold is absent from the active SAR series; its orthogonal geometry makes it a complementary probe for exploring alternative binding modes or selectivity profiles not addressed by 5-substituted leads. |
| Conditions | SAR context from phenotypic gluconeogenesis screen in primary mouse/rat hepatocytes (Chen et al. 2023, Ren et al. 2021) |
Why This Matters
For procurement in an SAR or lead-optimization program, CAS 297137-48-5 offers a regioisomeric scaffold that tests whether moving the phenoxymethyl substituent from position 5 to position 4 retains, diminishes, or redirects biological activity—information unobtainable from 5-substituted analogs alone.
- [1] Chen L, Huang S, Ye Y, Shen Y, Xu T, Qin L, Du L, Leng Y, Shen J. Phenotypic screening-based drug discovery of furan-2-carboxylic acid derivatives for the amelioration of type 2 diabetes mellitus (T2DM). European Journal of Medicinal Chemistry. 2023;246:114994. doi:10.1016/j.ejmech.2022.114994. View Source
- [2] Ren YR, Ye YL, Feng Y, Xu TF, Shen Y, Liu J, Huang SL, Shen JH, Leng Y. SL010110, a lead compound, inhibits gluconeogenesis via SIRT2-p300-mediated PEPCK1 degradation and improves glucose homeostasis in diabetic mice. Acta Pharmacologica Sinica. 2021;42(11):1834-1846. doi:10.1038/s41401-020-00609-w. View Source
